N-(2-ethylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
CAS No.: 894889-77-1
Cat. No.: VC7207421
Molecular Formula: C27H25N3O4
Molecular Weight: 455.514
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894889-77-1 |
|---|---|
| Molecular Formula | C27H25N3O4 |
| Molecular Weight | 455.514 |
| IUPAC Name | N-(2-ethylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
| Standard InChI | InChI=1S/C27H25N3O4/c1-4-18-8-5-6-11-23(18)29-24(31)16-30-15-22(25(32)19-9-7-10-20(14-19)34-3)26(33)21-13-12-17(2)28-27(21)30/h5-15H,4,16H2,1-3H3,(H,29,31) |
| Standard InChI Key | HZQVIPBWUDEZBC-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC(=CC=C4)OC |
Introduction
Chemical Classification
This compound belongs to the class of naphthyridines, a group of heterocyclic compounds containing two nitrogen atoms in a bicyclic structure. The presence of functional groups such as methoxybenzoyl and acetamide suggests potential pharmaceutical or biochemical applications.
Key Features:
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Naphthyridine Core: Known for its role in biomedical applications due to its ability to interact with biological receptors.
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Methoxybenzoyl Substituent: Often contributes to molecular stability and bioactivity.
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Acetamide Functional Group: Commonly found in drug molecules due to its role in hydrogen bonding and solubility enhancement.
Potential Applications
Based on related compounds:
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Pharmaceuticals: Naphthyridine derivatives are frequently explored for antibacterial, anticancer, and anti-inflammatory properties.
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Biomedical Research: These compounds are studied as ligands for receptor binding or enzyme inhibition.
Synthesis
The synthesis of such compounds typically involves:
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Formation of the naphthyridine core through cyclization reactions.
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Functionalization with substituents like benzoyl or acetamide groups via acylation or amidation.
Research Directions
Future studies could explore:
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Structure-Activity Relationship (SAR): To determine how substituents affect biological activity.
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.
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Toxicology: Safety evaluation for therapeutic use.
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